molecular formula C6H3FN2 B1313781 2-Fluoroisonicotinonitrile CAS No. 3939-14-8

2-Fluoroisonicotinonitrile

Cat. No. B1313781
CAS RN: 3939-14-8
M. Wt: 122.1 g/mol
InChI Key: DYQMGPSBUBTNJZ-UHFFFAOYSA-N
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Description

2-Fluoroisonicotinonitrile, also known as 4-Cyano-2-fluoropyridine, is a chemical compound with the molecular formula C6H3FN2 and a molecular weight of 122.1 . It is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of 2-Fluoroisonicotinonitrile involves various chemical reactions. One common method for the formation of C (sp2)-F bonds is Nucleophilic aromatic fluorination (SNAr). This process requires tetramethylammonium fluoride alcohol adducts (Me4NF·ROH) as fluoride sources for SNAr fluorination . The alcohol substituent ® is systematically tuned to identify an inexpensive, practical, and bench-stable reagent for SNAr fluorination under mild and convenient conditions .


Molecular Structure Analysis

The molecular structure of 2-Fluoroisonicotinonitrile consists of a pyridine ring with a cyano group at the 4-position and a fluorine atom at the 2-position .


Chemical Reactions Analysis

The chemical reactions involving 2-Fluoroisonicotinonitrile are primarily fluorination reactions. These reactions often require rigorously dry, aprotic conditions to maintain the nucleophilicity of fluoride and suppress the generation of side products .


Physical And Chemical Properties Analysis

2-Fluoroisonicotinonitrile is a white to almost white substance that is insoluble in water . It has a melting point of 29-34 °C, a boiling point of 204.9±20.0 °C (Predicted), and a density of 1.24±0.1 g/cm3 (Predicted) .

Scientific Research Applications

Ultrathin Graphitic Carbon Nitride Nanosheet for Metal Ion Detection

  • Application : This study demonstrates the use of ultrathin graphitic carbon nitride nanosheets as a highly efficient fluorosensor for rapid and ultrasensitive detection of Cu(2+). The nanosheets exhibit high fluorescence, but when they coordinate with metal ions like Cu(2+), they undergo fluorescence quenching. This quality enables qualitative and semiquantitative detection of metal ions within 10 minutes, with a detection limit as low as 0.5 nM. The nanosheets can be applied to real water samples, showing their practical utility in detecting metal ions in environmental samples (Tian et al., 2013).

Lanthanide-Based Nanocrystals for Bioimaging and Biosensing

  • Application : Lanthanide-based luminescent nanomaterials are gaining attention for their use in bioimaging and biosensing, especially in the second near-infrared window (NIR-II, 1000–1700 nm). These materials offer high sensitivity and high spatiotemporal resolution with increased tissue penetration depths, making them suitable for biomedical imaging applications (Fan & Zhang, 2019).

Biocompatible Nanoparticles for In Vitro and In Vivo Imaging

  • Application : The development of biocompatible nanoparticles with aggregation-induced emission characteristics is significant for far-red/near-infrared (FR/NIR) bioimaging. These nanoparticles exhibit high brightness and low cytotoxicity, making them suitable for in vitro and in vivo imaging applications in medical research, such as cancer cell uptake and tumor targeting (Qin et al., 2012).

Dyes Inside Boron Nitride Nanotubes for Photostable and Shifted Fluorescence

  • Application : This research demonstrates the encapsulation of organic dye molecules inside boron nitride nanotubes. The encapsulation results in photostable and redshifted fluorescence, extending the time window for in vivo experiments. These dyes@BNNT nanohybrids are used as fluorescent nanoprobes for in vivo monitoring, showcasing their application in biological and medical imaging (Allard et al., 2020).

Fluoronitriles as Substitutes for SF6 in High Voltage Applications

  • Application : This paper explores the use of Fluoronitriles in mixtures with CO2 as promising substitutes for SF6 in high voltage applications, especially in gas-insulating switchgear (GIS). These mixtures exhibit high dielectric strength and a low GlobalWarming Potential (GWP), making them suitable for applications requiring insulation in high voltage scenarios (Nechmi et al., 2016).

NIR-II Fluorophores for Bioimaging and Theranostics

  • Application : NIR-II fluorophores represent a crucial advancement in molecular imaging and chemical biology. They are used for high-definition imaging in multimodal imaging, photothermal and photodynamic therapy, and drug delivery. Their high resolution and sensitivity, along with deep tissue penetration capabilities, make them valuable in both scientific research and clinical practice (He et al., 2018).

Cu(2+)-Selective Fluorescence Sensor

  • Application : A coumarin-based fluorogenic probe was developed for high-selectivity fluorescence detection of Cu(2+) ions in biological systems. This sensor is useful for fluorescence microscopic imaging and studying the biological functions of Cu(2+) ions, indicating its potential in biomedical research and diagnostics (Jung et al., 2009).

Fluorescence Sensing Approach for TNP Detection

  • Application : A fluorescence sensing method using graphitic carbon nitride nanosheets for detecting 2,4,6-trinitrophenol (TNP) was developed. This approach, based on the fluorescence quenching of g-C3N4 nanosheets, is highly selective and sensitive, and applicable for visual detection of TNP in natural water samples, highlighting its importance in environmental monitoring (Rong et al., 2015).

Enantioselective Hydrolysis of 2-Fluoroarylacetonitriles

  • Application : This study describes the enzymatic resolution of racemic 2-fluoronitriles using nitrilase from Arabidopsis thaliana. The process yields 2-fluoroarylacetamides with high enantiomeric excess, indicating its potential in the synthesis of specific chiral compounds, a crucial aspect in pharmaceutical research (Effenberger & Oßwald, 2001).

Safety And Hazards

2-Fluoroisonicotinonitrile is classified as having acute toxicity (Category 4) for oral, dermal, and inhalation exposure. It can cause skin irritation (Category 2) and serious eye damage (Category 1). It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye/face protection, and ensuring adequate ventilation .

properties

IUPAC Name

2-fluoropyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FN2/c7-6-3-5(4-8)1-2-9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQMGPSBUBTNJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40475596
Record name 4-Cyano-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoroisonicotinonitrile

CAS RN

3939-14-8
Record name 4-Cyano-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Cyano-2-fluoropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Treat a solution of 2-chloro-4-cyanopyridine (6.0 g, 43.5 mmol) and potassium fluoride (7.56 g, 130.3 mmol) in 1-methyl-2-pyrrolidinone (20 mL) with tetrabutylphosphonium bromide (14.8 g, 43.7 mmol) and heat to 100° C. for 18 hours. Dilute with water and extract with EtOAc. Wash EtOAc with water, brine, dry with Na2SO4, and concentrate to give the title compound (2.3 g, 43%). MS (ES) 123.1 (M+1)+. 1H NMR (400 MHz, CHCl3) δ 8.43 (d, 1H, J=5.2 Hz), 7.45 (m, 1H), 7.22 (m, 1H).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
7.56 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
14.8 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
43%

Synthesis routes and methods II

Procedure details

Cesium fluoride (30 g, 0.22 mmol) was slurried in dry sulfolane (150 mL) and concentrated via vacuum distillation at 0.5 mm Hg. After removal of 20% of the solvent, the suspension was cooled and 2-chloroisonicotinonitrile (15 g, 0.11 mmol) was added, then stirred and heated at 100° C. for 20 h. It was cooled to 25° C., poured into H2O (200 mL) and extracted with Et2O. The Et2O phase was washed with H2O, then brine, dried over Na2SO4, filtered and concentrated in vacuo. The residue was purified by column chromatography over SiO2 with CH2Cl2 to give 2-fluoroisonicotinonitrile (12.0 g) as a low-melting colorless solid: EIMS m/z: 122 ([M]+); 1H NMR (CDCl3): δ 8.45 (dd, 1H), 7.47 (dd, 1H), 7.24 (m, 1H).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T Dos Santos, HP Orenha, VE Murie, R Vessecchi… - Organic …, 2021 - ACS Publications
… for both 2-fluoronicotinonitrile 8b and 2-fluoroisonicotinonitrile 8c), which afforded the desired … In the case of 2-fluoroisonicotinonitrile (8c), (TMP) 2 Zn·2MgCl 2 ·2LiCl was suitable for its …
Number of citations: 6 pubs.acs.org
C Niu, J Yang, K Yan, J Xie, W Jiang, B Li, J Wen - Iscience, 2022 - cell.com
… To our delight, the desired products 3sc and 3sd can be delivered smoothly when 2-fluoroisonicotinonitrile and 3-chloroisonicotinonitrile were executed under current condition, which …
Number of citations: 5 www.cell.com
GZ Wang, R Shang, Y Fu - Synthesis, 2018 - thieme-connect.com
A palladium catalyst in combination with two types of phosphine ligands efficiently catalyzes direct C–H alkylation of heteroarenes with secondary and tertiary alkyl bromides under …
Number of citations: 38 www.thieme-connect.com

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